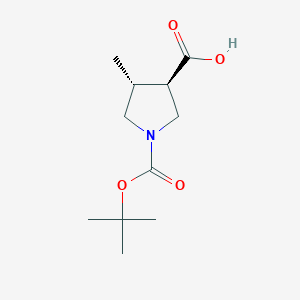

(3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid

Description

Structural Characterization and Nomenclature

(3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative with the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol . Its IUPAC name reflects its stereochemistry and functional groups: a five-membered pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group at the nitrogen atom, a methyl group at the C4 position, and a carboxylic acid at the C3 position. The Boc group serves as a protective moiety for the amine, while the carboxylic acid enables further functionalization, making the compound a versatile intermediate in organic synthesis.

Key structural features include:

- Stereochemistry : The (3R,4R) configuration defines the spatial arrangement of substituents, critical for its interactions in chiral environments.

- Functional Groups : The Boc group (tert-butyl carbonate) and carboxylic acid are electronically distinct, influencing reactivity in peptide coupling or deprotection reactions.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1119512-35-4 | |

| Molecular Formula | C₁₁H₁₉NO₄ | |

| Molecular Weight | 229.27 g/mol | |

| SMILES | O=C(OC(C)(C)C)N1CC@@HC@@HC(=O)O | |

| Boiling Point | 343.2±35.0 °C (predicted) |

The compound’s infrared (IR) and nuclear magnetic resonance (NMR) spectra further validate its structure. For instance, the Boc group’s carbonyl stretch appears near 1680–1720 cm⁻¹ in IR, while the carboxylic acid proton resonates as a broad singlet at δ 10–12 ppm in ¹H NMR.

Historical Development and Scientific Context

The compound emerged from advancements in stereoselective synthesis and protective group chemistry. Pyrrolidine derivatives gained prominence in the mid-20th century due to their prevalence in natural alkaloids (e.g., nicotine) and pharmaceuticals. The isolation of 4-methylproline from apples and perry in the 1960s highlighted the biological relevance of methyl-substituted pyrrolidines. Concurrently, the Boc group became a cornerstone in peptide synthesis after its introduction in the 1950s, enabling selective amine protection under mild acidic conditions.

The synthesis of (3R,4R)-1-Boc-4-methylpyrrolidine-3-carboxylic acid leverages stereocontrolled methods , such as:

- Chiral Pool Synthesis : Starting from L-proline, methyl groups are introduced via alkylation or enzymatic resolution.

- Asymmetric Catalysis : Transition metal catalysts enforce the (3R,4R) configuration during ring closure.

These methods address the challenge of achieving high enantiomeric excess (ee) in pyrrolidine derivatives, a critical factor for pharmaceutical applications.

Stereochemical Significance of (3R,4R) Configuration

The (3R,4R) stereochemistry governs the compound’s physicochemical and biological behavior. The trans arrangement of the Boc and carboxylic acid groups minimizes steric hindrance, enhancing crystallinity and solubility in polar solvents. This configuration also aligns with the stereoelectronic requirements of enzyme active sites, as seen in proline-containing peptides.

Key Stereochemical Effects:

- Reactivity : The rigid pyrrolidine ring restricts conformational freedom, directing reactions to specific sites (e.g., carboxylic acid acylation).

- Chiral Recognition : The (3R,4R) enantiomer exhibits distinct binding affinities in asymmetric catalysis, as demonstrated in kinetic resolutions.

Comparative studies of (3R,4R) and (3S,4S) diastereomers reveal marked differences in melting points and optical rotations, underscoring the role of stereochemistry in material properties.

Position within Pyrrolidine Derivative Classification

This compound belongs to the N-protected pyrrolidine carboxylic acids , a subclass pivotal in medicinal chemistry. Pyrrolidines are ubiquitous in drugs (e.g., antihypertensives, antivirals) due to their rigid, bioactive conformations. The Boc group’s acid-labile nature allows selective deprotection, enabling sequential synthesis of complex molecules like peptidomimetics.

Table 2: Comparison with Related Pyrrolidine Derivatives

Its structural uniqueness lies in the synergistic combination of steric protection (Boc) and stereochemical control, making it indispensable for synthesizing enantiopure therapeutics.

Properties

IUPAC Name |

(3R,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7-5-12(6-8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLCSDCAWNDONJ-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677453 | |

| Record name | (3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119512-35-4 | |

| Record name | (3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The preparation of (3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid typically follows a multi-step synthetic route including:

Starting from chiral precursors: Enantiomerically pure amino acid derivatives such as Boc-protected 4-methylproline or related chiral pyrrolidine intermediates are often used as starting materials to ensure stereochemical control.

Ring construction or modification: The pyrrolidine ring can be formed or modified through cyclization reactions or functional group transformations on existing cyclic intermediates.

Protection of the amino group: The amino functionality is protected using tert-butoxycarbonyl chloride (Boc₂O) in the presence of a base like triethylamine to prevent side reactions during subsequent steps.

Introduction of substituents: The 4-methyl group is either present from the starting material or introduced via stereoselective alkylation.

Carboxylic acid formation: The carboxyl group at the 3-position is either retained from the starting material or introduced by oxidation or hydrolysis of ester intermediates.

Specific Synthetic Routes and Reaction Conditions

While detailed procedures for this exact compound are limited in open literature, analogous synthetic routes for Boc-protected pyrrolidine derivatives provide a framework:

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc Protection | Boc₂O, triethylamine, dichloromethane (DCM) | 85–92 | Protects the amine selectively |

| 2 | Stereoselective Alkylation | Alkyl halide (e.g., methyl iodide), base | 70–80 | Introduces the 4-methyl substituent with stereocontrol |

| 3 | Ring Cyclization | Appropriate cyclization agents | Variable | Forms or modifies the pyrrolidine ring |

| 4 | Ester Hydrolysis/Carboxylation | Acid/base hydrolysis or oxidation | 80–90 | Converts esters to carboxylic acid |

These steps are often optimized to maintain the (3R,4R) stereochemistry through the use of chiral starting materials and mild reaction conditions.

Stereochemical Control and Verification

Chiral Pool Synthesis: Utilizing naturally occurring chiral amino acids or their derivatives (e.g., L-proline derivatives) ensures the desired stereochemistry is retained during synthesis.

Catalytic Asymmetric Methods: Employing chiral catalysts (e.g., Rhodium or Palladium complexes) in hydrogenation or cross-coupling steps can establish or reinforce stereochemical centers.

Analytical Techniques: Stereochemical integrity is confirmed by chiral HPLC, NMR spectroscopy with chiral shift reagents, and X-ray crystallography when available.

Research Findings and Data

Synthetic Yields and Conditions

| Step | Reagents/Conditions | Typical Yield (%) | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM | 85–92 | |

| Alkylation (Methyl) | Methyl iodide, K₂CO₃, DMF | 70–80 | |

| Ester Hydrolysis | NaOH, EtOH, room temperature | 80–90 |

Example Synthetic Route (Summary)

Starting Material: Boc-protected 4-methylproline or a related chiral pyrrolidine derivative.

Alkylation: Introduction of the methyl group at the 4-position using methyl iodide under basic conditions.

Ester Hydrolysis: Conversion of methyl ester to carboxylic acid under mild basic conditions.

Purification: Crystallization or chromatographic techniques to isolate the pure this compound.

Verification: Stereochemical purity confirmed by chiral chromatographic methods and NMR.

Notes on Industrial and Large-Scale Preparation

Industrial synthesis of Boc-protected pyrrolidine derivatives often employs continuous flow reactors and automated systems to improve yield, purity, and reproducibility. Optimization focuses on minimizing racemization and maximizing stereoselectivity. Protection and deprotection steps are carefully controlled to avoid side reactions.

Summary Table: Key Preparation Aspects

| Aspect | Details |

|---|---|

| Starting Materials | Chiral amino acid derivatives (e.g., Boc-4-methylproline) |

| Key Reactions | Boc protection, stereoselective alkylation, ester hydrolysis |

| Stereochemical Control | Chiral pool synthesis, asymmetric catalysis, mild reaction conditions |

| Typical Yields | 70–92% per step |

| Analytical Verification | Chiral HPLC, NMR spectroscopy, X-ray crystallography |

| Industrial Considerations | Continuous flow synthesis, automation, scale-up optimization |

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Di-tert-butyl dicarbonate (Boc2O): Used for the protection of amine groups.

Trifluoroacetic acid (TFA): Used for the removal of the Boc group.

Aluminum chloride (AlCl3): Used for selective cleavage of the Boc group.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine.

Scientific Research Applications

Medicinal Chemistry

a. Role as a Building Block

Boc-4-methylpyrrolidine-3-carboxylic acid serves as a versatile building block in the synthesis of various bioactive compounds. Its structure allows for the introduction of functional groups that can be modified to enhance biological activity. For instance, derivatives of this compound have been synthesized to explore their potential as inhibitors in various biochemical pathways.

b. Peptide Synthesis

The compound is frequently utilized in peptide synthesis due to its protective Boc group. This group is crucial for protecting amines during the coupling process in solid-phase peptide synthesis (SPPS). The ability to selectively deprotect the Boc group allows for the precise construction of peptides with desired sequences and functionalities .

c. Drug Development

Research has indicated that derivatives of Boc-4-methylpyrrolidine-3-carboxylic acid exhibit promising pharmacological properties. For example, compounds derived from this acid have been investigated for their potential as analgesics and anti-inflammatory agents. A study highlighted the efficacy of certain derivatives in reducing pain responses in animal models, suggesting their potential for development into therapeutic agents .

Organic Synthesis

a. Synthesis of Complex Molecules

In organic synthesis, Boc-4-methylpyrrolidine-3-carboxylic acid is often employed in multi-step synthetic routes to produce complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate. Researchers have successfully utilized this compound in synthesizing alkaloids and other natural products, showcasing its versatility .

b. Reaction Mechanisms

The compound participates in several reaction mechanisms, including nucleophilic substitutions and cyclization reactions. Its reactivity profile allows chemists to design synthetic pathways that can lead to the formation of diverse chemical entities with specific properties tailored for applications in pharmaceuticals and agrochemicals .

Material Science

a. Polymer Chemistry

Boc-4-methylpyrrolidine-3-carboxylic acid has found applications in polymer chemistry as well. It can be incorporated into polymer backbones to introduce functional groups that confer specific properties such as increased solubility or enhanced mechanical strength. Research has explored its use in developing biodegradable polymers that can be utilized in various applications ranging from packaging to biomedical devices .

b. Coatings and Adhesives

The compound's chemical properties make it suitable for developing coatings and adhesives with improved performance characteristics. Studies have shown that incorporating Boc-4-methylpyrrolidine-3-carboxylic acid into formulations can enhance adhesion properties and provide resistance against environmental factors .

-

Peptide Synthesis Study

- Researchers synthesized a series of peptides using Boc-4-methylpyrrolidine-3-carboxylic acid as a key intermediate.

- Results indicated successful incorporation into peptide sequences with high yields and purity.

-

Pharmacological Evaluation

- A derivative of Boc-4-methylpyrrolidine was tested for anti-inflammatory activity.

- The study demonstrated significant reduction in inflammation markers compared to control groups.

-

Polymer Development

- A team developed a biodegradable polymer incorporating Boc-4-methylpyrrolidine.

- The resulting material showed enhanced degradation rates and mechanical properties suitable for medical applications.

Mechanism of Action

The mechanism of action of (3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid involves the protection of amine groups through the formation of a stable Boc-protected intermediate. This protection allows for selective reactions to occur without interference from the amine group. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine/Piperidine Ring

Table 1: Substituent Effects on Physicochemical and Functional Properties

Key Observations :

- Ring Size : Piperidine analogs (six-membered) exhibit reduced ring strain compared to pyrrolidines, favoring certain conformational states in drug-receptor interactions .

- Substituent Bulk : Bulky groups (e.g., cyclohexylmethyl) improve selectivity but may hinder synthetic accessibility .

- Electronic Effects : Trifluoromethyl groups enhance metabolic stability and alter electronic density, influencing binding affinity .

Stereochemical and Functional Group Modifications

Table 2: Impact of Stereochemistry and Protecting Groups

Biological Activity

(3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid (CAS Number: 1119512-35-4) is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in various fields, particularly in drug development.

- Molecular Formula : C₁₁H₁₉NO₄

- Molecular Weight : 229.28 g/mol

- Purity : 97% (commercially available) .

The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid, which contributes to its biological activity.

Synthesis

The synthesis of this compound has been documented through various methods, including enzymatic resolutions and chemical transformations . A notable synthetic route involves the reduction of N–O bonds to yield pyrrolidones, demonstrating the compound's versatility in synthetic applications.

Enzyme Inhibition

Research indicates that derivatives of this compound may serve as inhibitors for specific enzymes involved in metabolic pathways. For instance, studies have explored its role as a transition state analogue inhibitor for enzymes related to hydroxylamine metabolism . Such inhibitors are crucial in designing drugs that target metabolic disorders.

Anticancer Potential

Recent investigations have highlighted the potential of this compound in cancer therapy. The compound's ability to modulate hypoxia-inducible factors (HIFs) suggests it may play a role in tumor microenvironment regulation . This is particularly relevant for cancers where oxygen levels fluctuate significantly.

Case Study 1: HIF-1α Modulation

A study focused on the modulation of HIF-1α activity demonstrated that compounds similar to this compound could effectively inhibit the von Hippel-Lindau (VHL) E3 ubiquitin ligase pathway, leading to increased HIF-1α levels. This modulation is beneficial for developing therapies aimed at enhancing oxygen delivery in hypoxic tumors .

Case Study 2: Synthetic Applications

Another case study illustrated the use of this compound as a building block in the synthesis of more complex molecules with potential therapeutic applications. The efficient enzymatic resolution techniques employed allowed for high yields of enantiomerically pure products suitable for further biological evaluation .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal reaction conditions for synthesizing (3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid?

Synthesis typically involves multi-step protocols with palladium-based catalysts (e.g., palladium diacetate) and ligands like tert-butyl XPhos. For example, coupling reactions under inert atmospheres at 40–100°C in tert-butyl alcohol, followed by acidic hydrolysis (HCl/water at 93–96°C), yield the Boc-protected carboxylic acid derivative . Key factors include precise temperature control, catalyst loading, and inert conditions to prevent side reactions.

Q. How can the stereochemistry of this compound be confirmed post-synthesis?

Chiral HPLC and nuclear Overhauser effect (NOE) NMR experiments are critical. For related pyrrolidine derivatives, NOE correlations between axial protons (e.g., H-3 and H-4) and chiral center substituents (e.g., methyl groups) confirm the (3R,4R) configuration. X-ray crystallography of analogous compounds (e.g., (3R,4S)-isomers) provides definitive stereochemical assignments .

Q. What stability considerations are critical for storing this compound?

While stable under recommended storage (dry, inert atmosphere, 2–8°C), hydrolysis of the Boc group may occur under prolonged exposure to moisture or acidic conditions. Stability testing via TLC or HPLC is advised to monitor degradation, particularly if used in aqueous biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or mass spectra often arise from diastereomer formation or residual solvents. For example, unexpected peaks in NMR may indicate incomplete Boc deprotection. Use high-resolution mass spectrometry (HRMS) to confirm molecular ions and 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-referencing with crystallographic data (e.g., CCDC entries) can validate structural hypotheses .

Q. What strategies enhance stereochemical control during synthesis of analogous pyrrolidine derivatives?

Chiral auxiliaries or asymmetric catalysis are effective. For instance, using (R)- or (S)-proline-derived catalysts in cycloaddition reactions ensures enantioselectivity. In one protocol, tert-butyl XPhos ligand paired with Pd(OAc) achieved >95% enantiomeric excess (ee) for a related (3R,4R)-configured compound .

Q. How can the compound’s stability in aqueous media be improved for biological studies?

Pro-drug strategies, such as esterification of the carboxylic acid group, enhance stability. Alternatively, formulating the compound with cyclodextrins or liposomal encapsulation reduces hydrolysis rates. Pre-screening via accelerated stability studies (e.g., pH 7.4 buffer at 37°C) identifies optimal formulations .

Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for key steps like Boc deprotection or nucleophilic substitutions. Molecular docking studies also predict interactions with biological targets (e.g., enzymes), guiding derivative design .

Methodological Notes

- Stereochemical Analysis : Always correlate experimental data (NMR, X-ray) with computational models to resolve ambiguities.

- Synthesis Optimization : Screen catalysts (e.g., Pd vs. Cu) and solvents (DMF vs. toluene) to maximize yield and purity .

- Data Contradictions : Replicate reactions under controlled conditions and validate with orthogonal techniques (e.g., IR for functional groups, XRD for crystal structure) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.